REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.I[C:11]([F:16])([F:15])[CH:12]([F:14])[F:13].C([O-])([O-])=O.[K+].[K+]>CS(C)=O.O.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([O:9][C:11]([F:16])([F:15])[CH:12]([F:14])[F:13])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
104 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)F)O
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
IC(C(F)F)(F)F
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed in a thick walled glass pressure round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with 1N NaOH (2×200 mL), water (2×200 mL) and sat. NaCl (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a residue
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of activated basic alumina The filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)OC(C(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |